メチルデメトン-S

概要

説明

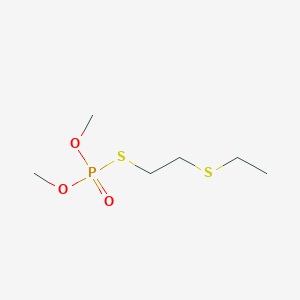

Demeton-S-methyl is an organophosphate compound with the molecular formula C₆H₁₅O₃PS₂ . It was primarily used as an insecticide and acaricide. This compound is known for its systemic and contact action, meaning it can be absorbed by plants and distributed throughout their tissues, making it effective against pests that feed on plant juices .

作用機序

Target of Action

Demeton-S-methyl primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it terminates the action of the excitatory neurotransmitter acetylcholine at the synapses .

Mode of Action

Demeton-S-methyl acts as a direct cholinesterase inhibitor . By inhibiting acetylcholinesterase, it causes an accumulation of acetylcholine, leading to continuous activation of the receptors on the postsynaptic membrane . This results in over-excitation, spasms, paralysis, and eventually death .

Biochemical Pathways

The main metabolic pathway of Demeton-S-methyl involves the oxidation of the side chain, leading to the formation of the corresponding sulfoxide (oxydemeton-methyl) and, to a lesser extent, after further oxidation, to the sulfone . This metabolic process alters the compound’s toxicity and its interaction with its target .

Pharmacokinetics

Demeton-S-methyl is highly soluble in water and most organic compounds . It is readily absorbed and distributed in the body, and its toxicity is related to its concentration in the body and the duration of exposure . The compound is hydrolyzed quickly in alkaline media, which can affect its stability and bioavailability .

Result of Action

The inhibition of acetylcholinesterase by Demeton-S-methyl leads to an over-accumulation of acetylcholine in the synaptic cleft . This causes continuous stimulation of the postsynaptic neuron, leading to symptoms of over-excitation, such as spasms and paralysis . In severe cases, this can lead to death .

Action Environment

The action of Demeton-S-methyl can be influenced by environmental factors. For instance, its volatility and high solubility in water can affect its distribution in the environment . Moreover, its hydrolysis in alkaline media can impact its stability and efficacy . It’s also worth noting that with prolonged storage, Demeton-S-methyl becomes more toxic due to the formation of a sulfonium derivative which has greater affinity to the human form of the acetylcholinesterase enzyme .

科学的研究の応用

Chemistry: Demeton-S-methyl is used as a reference standard in analytical chemistry for the detection and quantification of pesticide residues in various matrices such as food and environmental samples .

Biology and Medicine: While its use in agriculture has been largely discontinued due to its high toxicity, Demeton-S-methyl has been studied for its effects on biological systems, particularly its role as a cholinesterase inhibitor. This makes it a valuable compound for studying enzyme inhibition and neurotoxicity .

Industry: In industrial applications, Demeton-S-methyl has been used in the formulation of pesticides and insecticides. Its effectiveness against a wide range of pests made it a popular choice before its use was restricted .

生化学分析

Biochemical Properties

Demeton-S-methyl inhibits acetylcholinesterase activity . It binds reversibly to the enzyme, affecting the biochemical reactions in the organism .

Cellular Effects

The primary toxic lesion caused by Demeton-S-methyl is the inhibition of brain acetylcholinesterase (ACHE) activity . This inhibition impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Demeton-S-methyl exerts its effects at the molecular level through the inhibition of acetylcholinesterase . This inhibition results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

With prolonged storage, Demeton-S-methyl becomes more toxic due to the formation of a sulfonium derivative which has greater affinity to the human form of the acetylcholinesterase enzyme .

Dosage Effects in Animal Models

The effects of Demeton-S-methyl vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

Demeton-S-methyl is involved in the metabolic pathway that involves the inhibition of acetylcholinesterase . This inhibition can affect metabolic flux or metabolite levels .

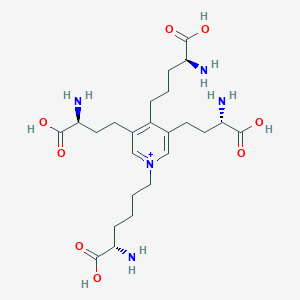

準備方法

Synthetic Routes and Reaction Conditions: Demeton-S-methyl is synthesized through the reaction of O,O-dimethyl phosphorochloridothioate with 2-ethylthioethanol . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of Demeton-S-methyl involves large-scale reactions in controlled environments to ensure safety and efficiency. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .

Types of Reactions:

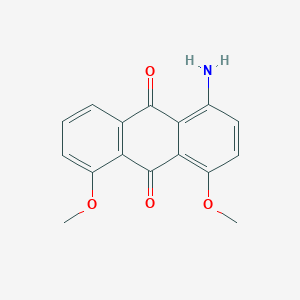

Oxidation: Demeton-S-methyl can undergo oxidation to form and . These reactions typically involve oxidizing agents such as or .

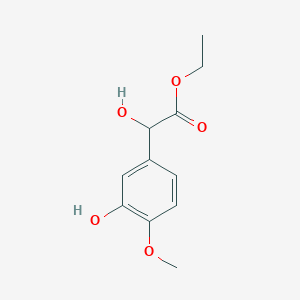

Hydrolysis: In the presence of water, especially under acidic or basic conditions, Demeton-S-methyl can hydrolyze to form and .

Substitution: Demeton-S-methyl can participate in nucleophilic substitution reactions where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Nucleophiles for Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

- Demeton-S-methyl sulfoxide

- Demeton-S-methyl sulfone

- Dimethyl phosphorothioic acid

- 2-ethylthioethanol

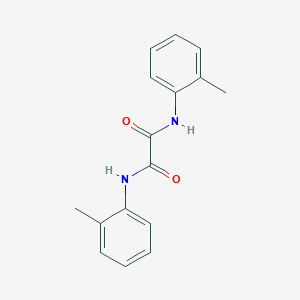

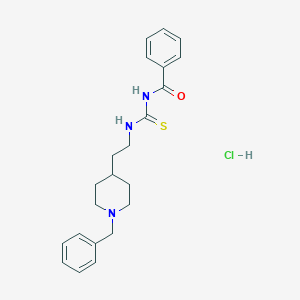

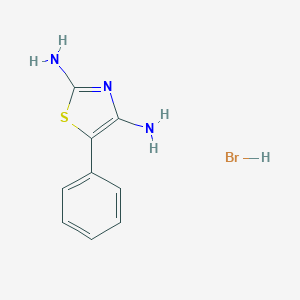

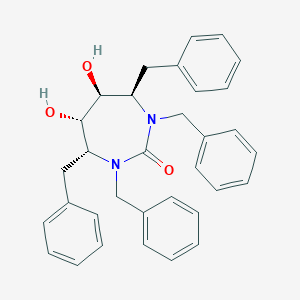

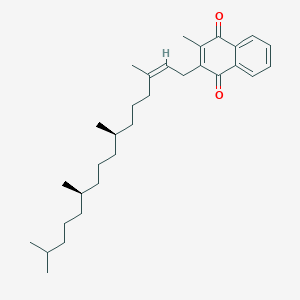

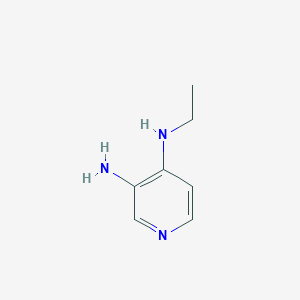

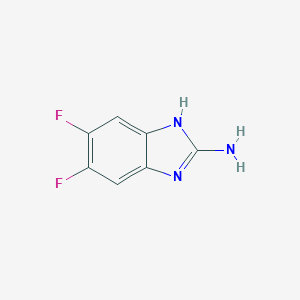

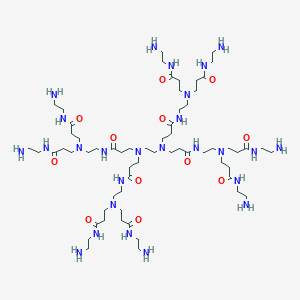

類似化合物との比較

- Demeton-O-methyl

- Demeton-S-methyl sulfoxide

- Demeton-S-methyl sulfone

- Oxydemeton-methyl

Comparison: Demeton-S-methyl is unique in its higher toxicity compared to Demeton-O-methyl. The sulfoxide and sulfone derivatives of Demeton-S-methyl are products of its oxidation and have different toxicological profiles. Oxydemeton-methyl, another related compound, is also a cholinesterase inhibitor but differs in its chemical structure and potency .

Demeton-S-methyl’s distinctiveness lies in its specific structural configuration, which influences its reactivity and interaction with biological targets .

特性

IUPAC Name |

1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBQKRLKWNIYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS2, Array | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037521 | |

| Record name | Demeton-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Oily, colorless to pale yellow liquid with an unpleasant odor; [ACGIH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Demeton-S-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °F at 0.15 mmHg (EPA, 1998), 74 °C at 0.15 mm Hg; 92 °C at 0.2 mm Hg; 102 °C at 0.40 mm Hg, at 0.13kPa: 118 °C | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in organic solvents, 600 g/kg dichloromethane at 20 °C; 600 g/kg propan-2-ol at 20 °C, Limited solubility in petroleum solvents. Readily soluble in most organic solvents (e.g. dischloromethane, propanol, toluene), Readily sol in common polar organic solvents (eg, alcohols, ketones, chlorinated hydrocarbons), ca. 200 g/L in dichloromethane, isopropanol, toluene, For more Solubility (Complete) data for DEMETON-S-METHYL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.33 | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.207 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.21 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.9 | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00036 mmHg at 68 °F (EPA, 1998), 3X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.048 | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic & postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anti-ChE agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Demeton-S-methyl is a direct inhibitor of cholinesterase through phosphorylation of the esteratic site of the enzyme. Accumulation of acetylcholine at nerve synapses and myoneural junctions causes the toxic effects. Demeton-S-methyl and its oxidation products, the sulfoxide and the sulfone, are equally toxic. The thiono-isomer is less toxic than the thiolo-isomer., Demeton-S-methyl is a direct cholinesterase inhibitor, and the toxicity it causes is related to inhibition of acetylcholinesterase (AChE) at nerve terminals. AChE inhibited by demeton-S-methyl reactivates spontaneously with an in vitro half-life of about 1.3 h, as expected for dimethyl phosphorylated AChE., Corynebacterium glutamicum is able to biotransform demeton-S-methyl during cometabolism with fructose as the growth substrate that is most favorable for demeton-S-methyl biotransformation. The reaction mechanism involves reductive cleavage of an S-C bond, which leads to accumulation of dimethyl thiophosphate in the culture medium., The anti-AChE activity of paraoxon (maximum 3 muM) and anti-NTE activity of mipafox (250 muM) in SY5Y cells were prevented by biodegradation with OPH /(organophosphorus hydrolase)/. Anti-AChE activities of mipafox, methyl parathion, and demeton-S were partially ameliorated, depending on OP concentration. Intracellular amounts of the 200-kD neurofilament protein NF200 were unchanged after treatment with OPH-treated or buffer-treated paraoxon. NF200 levels rose in cells treated during late differentiation with OPH-treated mipafox. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily colorless to pale yellow liquid, Colorless oil | |

CAS No. |

919-86-8 | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Demeton-S-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, S-[2-(ethylthio)ethyl] O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Demeton-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-S-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU8BO5S9WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Demeton-S-methyl is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ]

A: Demeton-S-methyl binds to the active site of AChE, forming a stable phosphorylated enzyme complex. This phosphorylation irreversibly inhibits AChE's ability to hydrolyze the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses. [, ]

A: The accumulation of acetylcholine causes continuous stimulation of nerve cells, resulting in various symptoms, including tremors, paralysis, and ultimately death in severe cases. [, , ]

ANone: Demeton-S-methyl has a molecular formula of C8H19O4PS2 and a molecular weight of 258.36 g/mol.

A: Researchers have used various analytical techniques, including gas-liquid chromatography (GLC) and liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify Demeton-S-methyl and its metabolites in biological and environmental samples. [, , , ]

A: While Demeton-S-methyl is considered a relatively persistent insecticide, its degradation rate depends on various factors, including temperature, pH, and microbial activity. [, , , ]

A: Demeton-S-methyl itself does not exhibit catalytic properties. Its mode of action relies on irreversible inhibition of AChE rather than catalysis. [, ]

A: While specific computational studies focusing solely on Demeton-S-methyl were not found within the provided research, broader computational approaches, such as quantitative structure-activity relationship (QSAR) models, have been used to investigate the toxicity and environmental fate of organophosphate pesticides. []

A: Due to its toxicity, Demeton-S-methyl handling and application are subject to strict safety regulations, varying depending on the country and specific use. []

A: While specific PK/PD data on Demeton-S-methyl in insects were limited in the provided research, organophosphates are generally absorbed through the cuticle, gut, or respiratory system of insects. They are then distributed throughout the body, potentially undergoing metabolic transformations. [, , ]

A: Demeton-S-methyl has been used to control various aphid species (e.g., Aphis fabae, Myzus persicae) in crops like field beans, potatoes, and chrysanthemums. [, , , , ]

A: Field trials demonstrated that Demeton-S-methyl effectively controlled aphid populations in several instances, but efficacy varied depending on factors such as aphid species, crop type, application timing, and environmental conditions. [, , , ]

A: Yes, resistance to Demeton-S-methyl has been documented in several insect species, including aphids (Myzus persicae, Therioaphis trifolii), red spider mites (Panonychus ulmi, Tetranychus urticae), and the greenbug (Schizaphis graminum). [, , , , , ]

A: Resistance mechanisms include enhanced detoxification by enzymes like esterases and alterations in the target site, specifically mutations in the AChE gene that reduce sensitivity to inhibition. [, , , ]

A: Yes, cross-resistance to other organophosphate insecticides, particularly those with similar structures or modes of action, has been observed in Demeton-S-methyl-resistant insect populations. [, , , ]

A: Demeton-S-methyl exhibits toxicity to non-target organisms, including beneficial insects like predatory mites (Phytoseiulus persimilis, Anystis baccarum) and potentially bees. [, , , ]

A: Drug delivery strategies specifically for Demeton-S-methyl were not discussed within the provided research. Research in this area typically focuses on developing formulations that enhance target specificity and reduce non-target impacts. []

A: Cholinesterase activity, particularly in plasma or blood, is a commonly used biomarker for assessing exposure to organophosphate insecticides, including Demeton-S-methyl. Reduced cholinesterase activity indicates exposure and potential toxicity. [, , , ]

A: Various analytical methods, including gas-liquid chromatography (GLC) and liquid chromatography coupled with mass spectrometry (LC-MS), are employed to identify and quantify Demeton-S-methyl and its metabolites in various matrices. [, , , ]

A: Demeton-S-methyl can persist in the environment, potentially contaminating soil and water sources. It can harm non-target organisms, including beneficial insects and aquatic life, impacting ecosystem balance. [, , , , ]

A: Mitigation strategies often involve promoting the use of alternative pest control methods, such as integrated pest management (IPM), and exploring bioremediation techniques using microorganisms or plants to degrade Demeton-S-methyl in contaminated environments. [, , ]

ANone: The provided research articles primarily focus on the insecticidal properties, resistance mechanisms, and toxicological aspects of Demeton-S-methyl. Detailed information regarding these specific aspects is limited within the provided context. Further research may offer more insights into these areas.

A: Demeton-S-methyl, like other organophosphate insecticides, was developed and widely used in the mid-20th century for agricultural pest control due to its effectiveness against a broad spectrum of insects. [, ]

A: Key milestones include the discovery and characterization of resistance mechanisms in various insect species, providing insights into the evolutionary dynamics of insecticide resistance. [, , ] Additionally, research highlighting the environmental risks and non-target impacts of Demeton-S-methyl has led to stricter regulations and a shift towards more sustainable pest control strategies. [, , , ]

A: Research on Demeton-S-methyl fosters collaborations among entomologists, toxicologists, environmental scientists, and chemists to develop safer and more sustainable pest control strategies. Understanding resistance mechanisms requires expertise in genetics, molecular biology, and biochemistry, promoting interdisciplinary research. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)

![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)